(2S,4S,5S)-hexane-1,2,4,5-tetrol
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Overview
Description
(2S,4S,5S)-hexane-1,2,4,5-tetrol is an organic compound with the molecular formula C6H14O4 It is a stereoisomer of hexane tetrol, characterized by the specific spatial arrangement of its hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S,5S)-hexane-1,2,4,5-tetrol typically involves the selective reduction of hexane derivatives. One common method is the reduction of hexane-1,2,4,5-tetraone using sodium borohydride (NaBH4) under mild conditions. The reaction proceeds as follows:
C6H10O4+4NaBH4+4H2O→C6H14O4+4NaBO2+4H2
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of hexane-1,2,4,5-tetraone using a palladium catalyst. This method allows for large-scale production with high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2S,4S,5S)-hexane-1,2,4,5-tetrol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hexane-1,2,4,5-tetraone using oxidizing agents such as potassium permanganate (KMnO4).
Reduction: Further reduction can lead to the formation of hexane-1,2,4,5-tetrol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride (SOCl2).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in aqueous solution.
Substitution: Thionyl chloride (SOCl2) in the presence of a base.
Major Products
Oxidation: Hexane-1,2,4,5-tetraone.
Reduction: Various hexane-1,2,4,5-tetrol derivatives.
Substitution: Hexane derivatives with substituted functional groups.
Scientific Research Applications
Chemistry
In chemistry, (2S,4S,5S)-hexane-1,2,4,5-tetrol is used as a chiral building block for the synthesis of complex organic molecules. Its stereochemistry makes it valuable in the study of stereoselective reactions and the development of new synthetic methodologies.
Biology
In biological research, this compound is used to study the effects of stereochemistry on biological activity. It serves as a model compound for understanding the interactions between chiral molecules and biological systems.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Its hydroxyl groups make it a candidate for drug development, particularly in the design of molecules with specific biological activities.
Industry
In the industrial sector, this compound is used in the production of polymers and other materials. Its unique structural properties contribute to the development of materials with specific mechanical and chemical characteristics.
Mechanism of Action
The mechanism of action of (2S,4S,5S)-hexane-1,2,4,5-tetrol involves its interaction with molecular targets through hydrogen bonding and van der Waals forces. The hydroxyl groups play a crucial role in these interactions, allowing the compound to bind to specific receptors or enzymes. This binding can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2R,4R,5R)-hexane-1,2,4,5-tetrol
- (2S,4R,5S)-hexane-1,2,4,5-tetrol
- (2R,4S,5R)-hexane-1,2,4,5-tetrol
Uniqueness
(2S,4S,5S)-hexane-1,2,4,5-tetrol is unique due to its specific stereochemistry, which influences its reactivity and interactions with other molecules. This stereoisomer exhibits distinct physical and chemical properties compared to its counterparts, making it valuable for specific applications in research and industry.
Properties
CAS No. |
4221-05-0 |
---|---|
Molecular Formula |
C6H12O4 |
Molecular Weight |
148.16 g/mol |
IUPAC Name |
(3S,5S,6S)-6-methyloxane-2,3,5-triol |
InChI |
InChI=1S/C6H12O4/c1-3-4(7)2-5(8)6(9)10-3/h3-9H,2H2,1H3/t3-,4-,5-,6?/m0/s1 |
InChI Key |
KYPWIZMAJMNPMJ-NNXAEHONSA-N |
SMILES |
CC(C(CC(CO)O)O)O |
Isomeric SMILES |
C[C@H]1[C@H](C[C@@H](C(O1)O)O)O |
Canonical SMILES |
CC1C(CC(C(O1)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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